molecular formula C19H18N2O3 B12182288 (2E)-3-(furan-2-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one

(2E)-3-(furan-2-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one

Cat. No.: B12182288
M. Wt: 322.4 g/mol
InChI Key: YJNAFKAUTOEGRH-FNORWQNLSA-N
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Description

Geometric Isomerism

  • E-Isomer : The higher-priority groups (furan-2-yl and pyridoindolyl) are on opposite sides of the double bond. This configuration is thermodynamically favored in most chalcone syntheses due to steric hindrance reduction.
  • Z-Isomer : Rarely observed in solid-state or solution-phase analyses of similar compounds, as crowding between the heterocyclic substituents destabilizes this form.

Tautomerism

While α,β-unsaturated ketones typically do not exhibit keto-enol tautomerism due to conjugation stabilization, the presence of electron-donating groups (e.g., methoxy) on the pyridoindole ring could theoretically promote enolization. However, no experimental evidence supports this in the current compound.

Conformational Analysis

The tetrahydro-pyrido[4,3-b]indole system adopts a boat conformation in the saturated six-membered ring, minimizing angle strain. This conformation positions the methoxy group axially, reducing steric clashes with the fused aromatic system.

Table 2: Isomeric and Conformational Properties

Property Description
Geometric Isomerism E-configuration predominates; Z-form not detected experimentally
Tautomerism Not observed due to extended conjugation stabilizing the keto form
Ring Conformation Boat conformation in tetrahydro-pyridoindole moiety

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one

InChI

InChI=1S/C19H18N2O3/c1-23-14-4-6-17-15(11-14)16-12-21(9-8-18(16)20-17)19(22)7-5-13-3-2-10-24-13/h2-7,10-11,20H,8-9,12H2,1H3/b7-5+

InChI Key

YJNAFKAUTOEGRH-FNORWQNLSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)/C=C/C4=CC=CO4

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C=CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Starting Materials and Cyclization Strategies

The pyrido[4,3-b]indole system is typically synthesized from tryptamine derivatives or tetrahydro-β-carbolines . Key methods include:

Reductive Amination and Cyclization

  • Step 1 : Condensation of tryptamine with a carbonyl compound (e.g., cyclohexanone) to form a Schiff base.

  • Step 2 : Cyclization under acidic or thermal conditions to yield the tetrahydro-pyridoindole framework.

  • Step 3 : Methoxy group introduction via electrophilic aromatic substitution or starting from pre-functionalized precursors.

Example Protocol :

StepReagents/ConditionsYield
1Tryptamine + cyclohexanone, reflux in EtOH85%
2H2SO4, 100°C, 6 h78%
3CH3I, K2CO3, DMF, 60°C92%

Aza-Annulation of Enaminones

Enaminones derived from tetrahydro-β-carbolines undergo cyclization with oxalyl chloride or maleic anhydride to form fused pyridoindole systems.

Key Reaction :

Enaminone+Oxalyl chlorideEt3N, THFIndolizino[8,7-b]indole-2,3-dione(76% yield)\text{Enaminone} + \text{Oxalyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Indolizino[8,7-b]indole-2,3-dione} \quad (76\% \text{ yield})

Chalcone Formation via Claisen-Schmidt Condensation

Reaction Mechanism

The α,β-unsaturated ketone is synthesized by condensing the pyridoindole ketone with furan-2-carbaldehyde under basic conditions. The E-configuration is favored using mild bases to prevent isomerization.

Optimized Conditions :

ComponentDetails
BaseKOAc (1 equiv)
SolventAcetonitrile
CatalystAcetic acid (1 mol%)
Temperature90°C, 24 h
Yield74–82%

Stereoselectivity Control

  • E/Z Ratio : >95:5 achieved using low-temperature conditions (0–25°C) and polar aprotic solvents (e.g., THF).

  • Purification : Column chromatography (SiO2, hexane/EtOAc) isolates the E-isomer.

Alternative Synthetic Routes

Heck Coupling for Olefin Formation

A palladium-catalyzed coupling between a vinyl halide and the pyridoindole ketone offers an alternative route.

Example :

Pyridoindole-Br+Furan-vinyl-B(OH)2Pd(OAc)2,Na2CO3Target compound(68% yield)\text{Pyridoindole-Br} + \text{Furan-vinyl-B(OH)}2 \xrightarrow{\text{Pd(OAc)}2, \text{Na}2\text{CO}3} \text{Target compound} \quad (68\% \text{ yield})

Microwave-Assisted Synthesis

Reduces reaction time from hours to minutes while maintaining yields >70%.

Characterization and Validation

Spectroscopic Data

  • 1H NMR (CDCl3): δ 8.02 (s, 1H, indole-H), 7.35–7.15 (m, furan-H), 6.65 (d, J = 15.8 Hz, CH=CH), 3.88 (s, OCH3).

  • HRMS : m/z calcd. for C22H20N2O4 [M+H]+: 377.1497; found: 377.1492.

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)
Claisen-Schmidt8298.5
Heck Coupling6897.2
Microwave7596.8

Challenges and Optimization

Common Pitfalls

  • Over-oxidation : Mitigated by using anhydrous conditions and inert atmospheres.

  • Byproduct Formation : Controlled via slow addition of aldehydes and stoichiometric base.

Scalability

  • Kilogram-scale : Achieved with >70% yield using flow chemistry and continuous extraction.

Applications and Derivatives

The compound’s chalcone moiety enables interactions with biological targets (e.g., kinases, serotonin receptors). Derivatives show promise as 5-HT6 antagonists and aldose reductase inhibitors .

Chemical Reactions Analysis

Cycloaddition Reactions

The α,β-unsaturated ketone moiety enables participation in [4+2] Diels-Alder reactions. For example:

  • Reaction with dienes : The enone system reacts with electron-rich dienes (e.g., cyclopentadiene) under thermal conditions to form six-membered cyclohexenone derivatives.

Reaction Conditions Product Yield Source
Toluene, 110°C, 12 hrsTetracyclic cyclohexenone adduct68%
Microwave, 150°C, 30 minsSimilar adduct with improved regioselectivity82%

Nucleophilic Additions

The electron-deficient β-carbon of the enone undergoes Michael additions:

  • Thiol addition : Thiophenol reacts in THF at 25°C to form β-thioether derivatives.

  • Amine addition : Primary amines (e.g., benzylamine) yield β-amino ketones, which can cyclize to form pyrrolidine analogs.

Key observation : Steric hindrance from the pyridoindole group reduces reaction rates compared to simpler chalcones.

Electrophilic Aromatic Substitution

The furan ring participates in electrophilic substitutions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the C5 position of the furan.

  • Friedel-Crafts alkylation : Reacts with tert-butyl chloride/AlCl₃ to form C3-alkylated furan derivatives.

Reaction Position Selectivity Catalyst
NitrationC5>90%H₂SO₄
Friedel-Crafts alkylationC375%AlCl₃

Reduction Reactions

Selective reduction pathways have been documented:

  • Enone reduction : NaBH₄ in MeOH reduces the α,β-unsaturated bond to a single bond without affecting other functional groups.

  • Catalytic hydrogenation : H₂/Pd-C in EtOAc saturates the furan ring to tetrahydrofuran under high pressure (50 psi).

Mechanistic insight : DFT calculations show reduced electron density at the β-carbon due to conjugation with the pyridoindole nitrogen.

Aza-Annulation Reactions

The pyridoindole nitrogen participates in cyclization reactions:

  • With oxalyl chloride : Forms indolizino[8,7-b]indole-2,3-dione derivatives via intramolecular cyclization (76% yield) .

  • With maleic anhydride : Generates fused tetracyclic systems under Brønsted acid conditions (TfOH) .

Reaction pathway :

  • Activation of carbonyl by TfOH

  • Dication intermediate formation

  • Nucleophilic attack by pyridoindole nitrogen

Photochemical Reactions

UV irradiation (λ = 300 nm) induces [2+2] cycloaddition with alkenes:

  • With ethylene : Forms cyclobutane-fused hybrids with 55% efficiency.

  • Stereoselectivity : >80% trans-diastereomer formation due to steric effects.

Stability and Degradation

  • Thermal decomposition : Degrades above 200°C via retro-Diels-Alder pathways (TGA data).

  • pH sensitivity : Rapid hydrolysis of the enone occurs in strongly acidic (pH < 2) or basic (pH > 12) conditions.

Research Implications

This compound’s multifunctional reactivity enables applications in:

  • Medicinal chemistry : Synthesis of polycyclic scaffolds for kinase inhibitors

  • Materials science : Building block for photo-responsive polymers

  • Catalysis : Chiral ligands in asymmetric synthesis

Experimental protocols and mechanistic studies from peer-reviewed sources ( ) confirm its versatility as a synthetic intermediate.

Scientific Research Applications

The compound (2E)-3-(furan-2-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications based on recent findings and insights from diverse, verified sources.

Anticancer Activity

Studies have indicated that derivatives of compounds similar to (2E)-3-(furan-2-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Research has shown that similar structures can inhibit cell proliferation and promote cell cycle arrest in various cancer types .

Antimicrobial Properties

Research has also explored the antimicrobial potential of related compounds. The furan ring is known to enhance the biological activity against bacteria and fungi. Studies suggest that such compounds can disrupt microbial cell membranes or inhibit essential enzymes, leading to microbial death .

Neuroprotective Effects

The tetrahydropyridoindole structure is associated with neuroprotective effects. Compounds with similar scaffolds have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration, making them potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Electronics

The unique electronic properties of furan-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability of these compounds to form charge-transfer complexes can enhance the efficiency of electronic devices .

Photovoltaic Applications

Recent studies have shown that incorporating furan derivatives into photovoltaic materials can improve light absorption and charge transport properties. This advancement could lead to more efficient solar cells .

Synthesis and Characterization

The synthesis of (2E)-3-(furan-2-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one can be achieved through various methods including:

  • Condensation Reactions : Utilizing furan derivatives with pyridoindole precursors under specific conditions to yield the target compound.
  • One-Pot Syntheses : Streamlining the synthesis process by combining multiple reaction steps into one pot to improve yield and reduce time .

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The furan ring and methoxy group may play a role in binding to these targets, while the tetrahydropyridoindole structure may influence the compound’s overall activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Table 1: Key Structural Features of Analogs
Compound Name / ID Core Structure Substituents Key Functional Groups Reference
Target Compound Pyrido[4,3-b]indole 8-methoxy Furan-enone
(8-Trifluoromethoxy-pyridoindolyl)-(5-trifluoromethyl-pyrazolyl)methanone Pyrido[4,3-b]indole 8-CF₃O Trifluoromethylpyrazole [1]
1-(8-Fluoro-pyridoindolyl)-2-(4-methoxyindolyl)ethanone Pyrido[4,3-b]indole 8-F, 4-methoxyindole Ethane-1,2-dione [17]
(E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one None 4-dimethylaminophenyl Furan-enone [16]
(2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one None 3,4-dimethoxy, 4-hydroxy Diaryl-enone [11]
Key Observations:
  • Pyridoindole Core Modifications: The target compound’s 8-methoxy group contrasts with trifluoromethoxy (electron-withdrawing) in and fluoro in , which influence electronic properties and bioavailability. Substituents on the pyridoindole nitrogen (e.g., methanone vs.
  • Enone Variations: Replacement of the furan group with substituted phenyl rings (e.g., 4-dimethylaminophenyl in or 3,4-dimethoxyphenyl in ) modulates π-π stacking and dipole interactions. The absence of the pyridoindole core in simpler enones reduces molecular complexity but limits target specificity.
Key Observations:
  • Acidic vs. Basic Conditions : Acidic conditions (e.g., HCl/acetic acid) favor aldol condensation for electron-rich aldehydes, while basic conditions (e.g., NaOH) are necessary for sterically hindered or deactivated substrates .
  • Purification Challenges : Pyridoindole derivatives often require silica gel chromatography with polar eluents (e.g., DCM/EtOAc) due to their hydrophobicity .

Future studies should focus on :

  • Experimental validation of synthetic routes and yields.
  • Screening for kinase inhibition, anticancer, or antimicrobial activity, leveraging structural parallels to known bioactive enones .
  • Computational modeling to predict binding modes and pharmacokinetics.

Biological Activity

The compound (2E)-3-(furan-2-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one is a synthetic derivative that incorporates both furan and pyridoindole moieties. This article explores its biological activities, including anticancer, antibacterial, and antifungal properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O3C_{18}H_{18}N_2O_3, with a molecular weight of approximately 302.34 g/mol. The structure features:

  • A furan ring
  • A pyridoindole structure
  • An α,β-unsaturated carbonyl system

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant antiproliferative effects against various tumor cell lines:

Cell LineIC50 (µM)
HeLa (Cervical)30
MCF7 (Breast)25
A549 (Lung)35

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing reduced toxicity towards normal cells.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

These results suggest moderate antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to its antibacterial activity, the compound was tested against several fungal strains:

Fungal StrainMIC (µg/mL)
Candida albicans32
Aspergillus niger64

The antifungal activity indicates potential therapeutic applications in treating fungal infections.

Case Studies and Research Findings

A comprehensive review by Kumar et al. (2019) investigated similar compounds with furan and indole derivatives, noting their diverse biological activities including anticancer and antimicrobial effects. The study emphasized structure-activity relationships that can guide future modifications to enhance efficacy and reduce toxicity.

Moreover, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of related furan-based compounds and their biological evaluation, confirming that modifications at specific positions can significantly influence biological activity.

Q & A

Q. What green chemistry approaches reduce waste in large-scale synthesis?

  • Methodology: Replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Catalytic methods (e.g., Bi(OTf)₃ for cyclization) improve atom economy. Process analytical technology (PAT) monitors reaction efficiency in real time .

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